Tolazamide-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tolazamide-d7 is a variant of Tolazamide, an oral blood glucose-lowering drug used for people with Type 2 diabetes . It is part of the sulfonylurea family . In Type 2 diabetes, the body does not work properly to store excess sugar, and the sugar remains in the bloodstream .

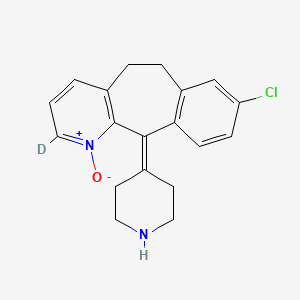

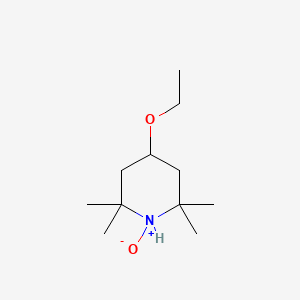

Molecular Structure Analysis

Tolazamide-d7 has a molecular formula of C14H21N3O3S . The structure includes an azepan-1-yl group and a p-tolylsulfonylurea group . The exact molecular structure details specific to Tolazamide-d7 are not provided in the search results.Chemical Reactions Analysis

Tolazamide is part of the sulfonylurea class of drugs, which likely bind to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane . Specific chemical reactions involving Tolazamide-d7 are not detailed in the search results.Physical And Chemical Properties Analysis

Tolazamide-d7 has a molecular weight of 318.45 g/mol . It has a melting point of 161 - 165°C and is slightly soluble in chloroform and methanol . It is a solid substance with a white to off-white color .Relevant Papers One study used immobilized samples of normal or glycated HSA in affinity microcolumns to investigate interactions of these proteins with the sulfonylurea drug Tolazamide . Another study determined the relative bioavailability of Tolazamide from four different tablet formulations and compared the results with in vitro disintegration and dissolution values . These studies provide valuable insights into the properties and effects of Tolazamide, which could be relevant to Tolazamide-d7 as well.

Scientific Research Applications

Crystallization Inhibition

Tolazamide has been studied for its interactions with polymers at water-crystal interfaces, which have implications for crystallization inhibition . A diblock copolymer, poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA), modulates the crystal growth of tolazamide, resulting in a crystal morphology change from needles to plates in aqueous media . This suggests that polymers capable of forming strong hydrophobic and van der Waals interactions might be more effective in inhibiting crystallization of poorly water-soluble and hydrophobic drugs in aqueous media .

Blood Glucose Lowering

Tolazamide is an oral blood glucose-lowering drug of the sulfonylurea class . It appears to lower the blood glucose acutely by stimulating the release of insulin from the pancreas, an effect dependent upon functioning beta cells in the pancreatic islets . With chronic administration in Type II diabetic patients, the blood glucose-lowering effect persists despite a gradual decline in the insulin secretory response to the drug .

Drug Delivery Systems

Tolazamide has been used in developing and manufacturing pharmaceutical products . The applications include binding the particles of a solid dosage form, changing the flow properties of active pharmaceutical ingredient (API), masking unpleasant taste of a drug, modifying drug release characteristics, stabilizing suspensions, enabling drug delivery, and inhibiting crystallization of APIs .

Treatment of Type II Diabetes

Tolazamide is used as an adjunct to diet to lower the blood glucose in patients with non-insulin-dependent diabetes mellitus (Type II) whose hyperglycemia cannot be satisfactorily controlled by diet alone .

Mechanism of Action

Target of Action

Tolazamide-d7, like other sulfonylureas, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .

Mode of Action

Tolazamide-d7 stimulates the release of insulin from the pancreatic beta cells . This effect is dependent upon functioning beta cells in the pancreatic islets . Additionally, Tolazamide-d7 reduces glucose output from the liver and increases insulin sensitivity at peripheral target sites .

Biochemical Pathways

Insulin promotes glucose uptake into cells, glycogenesis (the conversion of glucose into glycogen for storage), and lipogenesis (the conversion of glucose into fatty acids for energy storage), while inhibiting gluconeogenesis (the production of glucose from non-carbohydrate sources) .

Pharmacokinetics

Tolazamide-d7 is rapidly and well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to active metabolites . The drug is excreted primarily in the urine (85%) and to a lesser extent in the feces (7%) . The elimination half-life of Tolazamide-d7 is approximately 7 hours .

Result of Action

The primary result of Tolazamide-d7’s action is a reduction in blood glucose levels . By stimulating the release of insulin from the pancreas, the drug promotes the uptake and utilization of glucose by the body’s cells, thereby lowering blood glucose levels .

properties

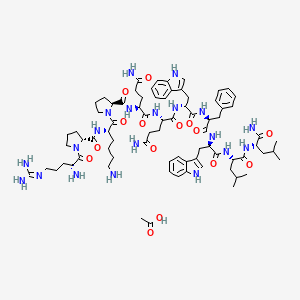

| 1. Design of the Synthesis Pathway: The synthesis pathway for Tolazamide-d7 involves the deuteration of Tolazamide, which is a sulfonylurea drug used to treat diabetes. Deuteration involves replacing hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. The synthesis pathway for Tolazamide-d7 involves the following steps: 1.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group to prevent unwanted reactions during the subsequent steps. 1.2. Deuteration of the aromatic ring: The aromatic ring in Tolazamide is selectively deuterated using a suitable deuterating agent to replace the hydrogen atoms with deuterium atoms. 1.3. Deprotection of the amino group: The protecting group on the amino group is removed to regenerate the original Tolazamide molecule. 1.4. Final purification: The Tolazamide-d7 product is purified using suitable methods to obtain a pure compound. 2. Starting Materials: The starting materials required for the synthesis of Tolazamide-d7 are: 2.1. Tolazamide: This is the starting material for the synthesis. It is a sulfonylurea drug used to treat diabetes. 2.2. Deuterating agent: A suitable deuterating agent is required to selectively replace the hydrogen atoms with deuterium atoms in the aromatic ring. 2.3. Protecting group: A suitable protecting group is required to protect the amino group during the deuteration step. 2.4. Deprotecting agent: A suitable deprotecting agent is required to remove the protecting group from the amino group. 2.5. Solvents and reagents: Suitable solvents and reagents are required for the various steps in the synthesis pathway. 3. Reaction: The synthesis pathway for Tolazamide-d7 involves the following steps: 3.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or benzyl (Bzl) group. 3.2. Deuteration of the aromatic ring: The protected Tolazamide is subjected to deuteration using a suitable deuterating agent such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (H2SO4-d). 3.3. Deprotection of the amino group: The protecting group on the amino group is removed using a suitable deprotecting agent such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). 3.4. Final purification: The Tolazamide-d7 product is purified using suitable methods such as column chromatography or recrystallization to obtain a pure compound. { "Design of the Synthesis Pathway": ["The synthesis pathway for Tolazamide-d7 involves the deuteration of Tolazamide, which is a sulfonylurea drug used to treat diabetes. Deuteration involves replacing hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. The synthesis pathway for Tolazamide-d7 involves the following steps:", "1.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group to prevent unwanted reactions during the subsequent steps.", "1.2. Deuteration of the aromatic ring: The aromatic ring in Tolazamide is selectively deuterated using a suitable deuterating agent to replace the hydrogen atoms with deuterium atoms.", "1.3. Deprotection of the amino group: The protecting group on the amino group is removed to regenerate the original Tolazamide molecule.", "1.4. Final purification: The Tolazamide-d7 product is purified using suitable methods to obtain a pure compound."], "Starting Materials": ["The starting materials required for the synthesis of Tolazamide-d7 are:", "2.1. Tolazamide: This is the starting material for the synthesis. It is a sulfonylurea drug used to treat diabetes.", "2.2. Deuterating agent: A suitable deuterating agent is required to selectively replace the hydrogen atoms with deuterium atoms in the aromatic ring.", "2.3. Protecting group: A suitable protecting group is required to protect the amino group during the deuteration step.", "2.4. Deprotecting agent: A suitable deprotecting agent is required to remove the protecting group from the amino group.", "2.5. Solvents and reagents: Suitable solvents and reagents are required for the various steps in the synthesis pathway."], "Reaction": ["The synthesis pathway for Tolazamide-d7 involves the following steps:", "3.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or benzyl (Bzl) group.", "3.2. Deuteration of the aromatic ring: The protected Tolazamide is subjected to deuteration using a suitable deuterating agent such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (H2SO4-d).", "3.3. Deprotection of the amino group: The protecting group on the amino group is removed using a suitable deprotecting agent such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).", "3.4. Final purification: The Tolazamide-d7 product is purified using suitable methods such as column chromatography or recrystallization to obtain a pure compound."] } | |

CAS RN |

1794811-72-5 |

Product Name |

Tolazamide-d7 |

Molecular Formula |

C14H21N3O3S |

Molecular Weight |

318.443 |

IUPAC Name |

1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |

InChI |

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |

InChI Key |

OUDSBRTVNLOZBN-DMONGCNRSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |

synonyms |

N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7; 1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea; 1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7; Diabewas-d7; N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.